8-Hydroxyhydromorphone

Pharmaceutical Quality Control Impurity Profiling Regulatory Compliance

Procure 8-Hydroxyhydromorphone (CII) exclusively as a certified reference standard to meet USP impurity profiling requirements. It is the definitive marker for hydromorphone synthesis pathways. Its presence, mandated at ≤1.0% in API batches, cannot be substituted by generic opioids like hydromorphone or 8-Hydroxyoxymorphone in validated HPLC/LC-MS methods. Using a non-identical standard risks ANDA rejection and QC failure. Ensure your release testing and forensic analysis are regulatory-compliant with this specific, lot-certified morphinan alkaloid.

Molecular Formula C17H19NO4
Molecular Weight 301.34 g/mol
CAS No. 339525-94-9
Cat. No. B12659315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Hydroxyhydromorphone
CAS339525-94-9
Molecular FormulaC17H19NO4
Molecular Weight301.34 g/mol
Structural Identifiers
SMILESCN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(=O)CC4O
InChIInChI=1S/C17H19NO4/c1-18-5-4-17-13-8-2-3-10(19)15(13)22-16(17)12(21)7-11(20)14(17)9(18)6-8/h2-3,9,11,14,16,19-20H,4-7H2,1H3/t9-,11?,14-,16+,17-/m1/s1
InChIKeyHKUBHNBSWVSAAH-IPHHTLHHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Hydroxyhydromorphone (CAS 339525-94-9): Product Overview and Classification for Procurement and Research


8-Hydroxyhydromorphone is a semi-synthetic opioid derivative and a key process impurity and metabolite of the clinically significant analgesic hydromorphone. As a morphinan alkaloid with a C8 hydroxyl group, it is formally identified as an opioid agonist, though its primary commercial and scientific value lies in its role as a reference standard for pharmaceutical quality control (QC) and analytical method development, rather than as an active pharmaceutical ingredient . This compound is classified as a Controlled Substance (CII) , and its procurement is typically for applications including impurity profiling in drug substance manufacturing and forensic toxicology .

8-Hydroxyhydromorphone (CAS 339525-94-9): Why Generic Opioid Standards Cannot Substitute in Regulated Analytical Workflows


The use of 8-Hydroxyhydromorphone in pharmaceutical and forensic applications is not interchangeable with other hydromorphone-related compounds due to its specific chemical identity as a defined process impurity with distinct regulatory implications. Generic substitution with similar opioids, such as hydromorphone itself or other hydroxylated derivatives (e.g., 8-Hydroxyoxymorphone), is invalid for validated analytical methods, where peak identity and impurity profile thresholds are strictly defined by compendial and regulatory standards . Specifically, 8-Hydroxyhydromorphone is a unique marker for hydromorphone synthesis pathways and stability, with its presence and concentration limits (e.g., ≤1.0%) directly cited in patent and manufacturing specifications [1]. Substitution would introduce method inaccuracies, leading to failed quality control, non-compliance in Abbreviated New Drug Application (ANDA) submissions, or erroneous forensic interpretation .

8-Hydroxyhydromorphone (CAS 339525-94-9): Quantitative Differentiation Data for Scientific Selection


Defined Impurity Specification and Regulatory Threshold for Hydromorphone Manufacturing

In the context of pharmaceutical manufacturing, 8-Hydroxyhydromorphone is a specified impurity for hydromorphone hydrochloride. Patent data explicitly defines a process method to ensure its concentration is reduced to ≤1.0% in the final drug substance [1]. A typical impurity profile for a hydromorphone hydrochloride product shows 0.6% 8-Hydroxyhydromorphone and 0.2% Dihydromorphine before this reduction process [2]. This demonstrates its role as a critical process control marker, distinct from the active pharmaceutical ingredient hydromorphone (100% target purity) and another major impurity, Dihydromorphine.

Pharmaceutical Quality Control Impurity Profiling Regulatory Compliance

Regulatory Designation as a Controlled Impurity Standard for ANDA Submissions

8-Hydroxyhydromorphone is recognized as a United States Pharmacopeia (USP) Impurity for hydromorphone . This designation is a formal, authoritative classification that differentiates it from non-compendial impurities or research-grade analogs. For a generic drug manufacturer, the procurement of a USP-grade impurity standard is a non-negotiable requirement for demonstrating analytical method equivalence in an Abbreviated New Drug Application (ANDA) [1]. This status is not shared by the parent drug hydromorphone (which is an API standard) or by many other potential hydromorphone derivatives.

Regulatory Science Generic Drug Development Analytical Chemistry

Differential Pharmacological Activity Inferred from Structural Analogy

While direct binding affinity (Ki) data for 8-Hydroxyhydromorphone is not available in the primary literature, a robust class-level inference can be made based on the known SAR of morphinan opioids. The seminal study by Chen et al. (1991) demonstrated that O-demethylation at position 3 (converting a methoxy to a hydroxyl group) dramatically increases mu-opioid receptor binding affinity, e.g., from hydrocodone (Ki = 19.8 nM) to hydromorphone (Ki = 0.6 nM) [1]. 8-Hydroxyhydromorphone possesses an additional hydroxyl group at position 8 compared to hydromorphone. This structural change is predicted to alter its pharmacological profile and metabolic fate, differentiating it from its parent compound . This inference is supported by the general principle that even minor structural modifications in the opioid scaffold lead to significant changes in receptor selectivity and potency.

Opioid Pharmacology Structure-Activity Relationship Metabolism

Role as a Unique Marker in Forensic and Clinical Toxicology

In forensic and clinical toxicology, the ability to distinguish between different opioids and their metabolites is paramount. 8-Hydroxyhydromorphone serves as a specific marker to differentiate hydromorphone use from the ingestion of other opioids, such as morphine or hydrocodone, which may share similar metabolic pathways or analytical detection challenges. Advanced LC-MS/MS methods are specifically developed and validated to separate and quantify 8-Hydroxyhydromorphone from a panel of other opioid analytes, including hydromorphone, norhydromorphone, and dihydromorphine [1]. This analytical specificity is not provided by the parent drug hydromorphone alone, which cannot distinguish the source of exposure.

Forensic Toxicology Clinical Chemistry LC-MS/MS

8-Hydroxyhydromorphone (CAS 339525-94-9): Optimized Application Scenarios for Procurement and Research Use


Pharmaceutical Quality Control (QC) for Hydromorphone API and Drug Products

8-Hydroxyhydromorphone is procured as a certified reference standard (e.g., USP Impurity) for use in validated HPLC or LC-MS methods to quantify this specific impurity in hydromorphone hydrochloride batches. Its use is mandated to ensure the impurity level does not exceed the regulatory threshold of ≤1.0% [1], which is a critical quality attribute for drug substance and product release. This is a direct application of the quantitative data showing its presence in synthesis batches at 0.6% and the requirement to reduce it below 1.0% [2].

Abbreviated New Drug Application (ANDA) Development and Method Validation

For generic pharmaceutical companies, 8-Hydroxyhydromorphone is an essential reference material for demonstrating analytical method equivalence to the innovator product. As a USP Impurity , it is used to spike samples for accuracy, precision, and limit of quantitation (LOQ) studies. Its compendial status provides a direct, verifiable link to regulatory acceptance, a critical factor in successful ANDA submissions.

Forensic and Clinical Toxicology Confirmation

Certified reference standards of 8-Hydroxyhydromorphone are procured by forensic and clinical labs to establish and validate LC-MS/MS methods for the definitive identification and quantitation of this metabolite/impurity in biological specimens [3]. This enables the differentiation of hydromorphone exposure from other opioid use, providing specific and legally defensible analytical results.

Academic Research in Opioid Structure-Activity Relationships (SAR)

Due to its unique C8-hydroxyl modification on the hydromorphone scaffold, researchers investigating opioid receptor pharmacology may procure 8-Hydroxyhydromorphone as a tool compound. While direct binding data is limited [4], its structural distinction from hydromorphone allows for the exploration of how this specific substitution affects receptor binding, functional activity, or metabolism, contributing to fundamental knowledge of opioid biology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Hydroxyhydromorphone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.